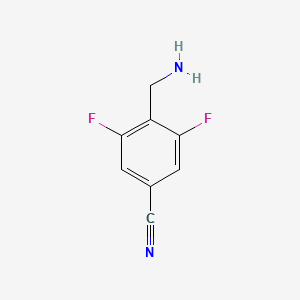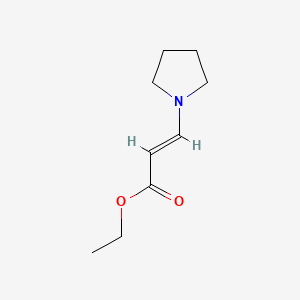
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
Übersicht
Beschreibung
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate, commonly referred to as E-Pyrrolidin-1-ylacrylate, is a synthetic organic compound with a wide range of applications in the scientific research community. It is a colorless liquid that is soluble in most organic solvents and is used as a monomer in the synthesis of polymers. It is also used as an intermediate in the synthesis of pharmaceuticals, biocatalysts, and other compounds. E-Pyrrolidin-1-ylacrylate has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Chemodivergent Synthesis
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate plays a significant role in the chemodivergent synthesis of polysubstituted pyrroles and tetrahydropyridines. This process involves a one-pot, multicomponent reaction under solvent- and catalyst-free conditions, highlighting its utility in green chemistry practices (Dhinakaran, Padmini, & Bhuvanesh, 2016).
Synthesis of Novel Compounds
Another application is in the synthesis and characterization of novel N-substituted pyridin-2(1H)-one derivatives, which are synthesized using (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate under basic conditions (Sharma, Yadav, Chand, & Sharma, 2016).
Fluorescence and Anti-Cancer Activity
This compound is also instrumental in the stereoselective synthesis of isomeric intermediates with configuration-controlled fluorescence characteristics and selective anti-cancer activity. These applications demonstrate the compound's relevance in advanced materials science and biomedical research (Irfan et al., 2021).
Water-Mediated Reactions
Significantly, (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate is used in water-mediated three-component Wittig–SNAr reactions. This highlights its potential in creating environmentally benign solvent systems and contributing to the development of aurora 2 kinase inhibitors (Xu et al., 2015).
Polymerization and Material Science
Finally, the stereospecific anionic polymerization of ethyl α-(1-pyrrolidinylmethyl)acrylate, a related compound, results in highly isotactic polymers, indicating its importance in polymer science and material engineering (Habaue, Uno, & Okamoto, 1997).
Eigenschaften
IUPAC Name |
ethyl (E)-3-pyrrolidin-1-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h5,8H,2-4,6-7H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFHLZJSZHWXAJ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CN1CCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/N1CCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


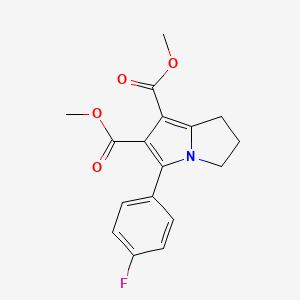
![2-[[3-cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]-N,N-diethylacetamide](/img/structure/B3037807.png)
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-tert-butyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037810.png)
![6-Cyclopropyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037811.png)

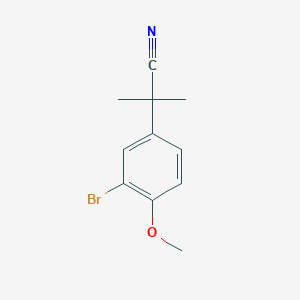
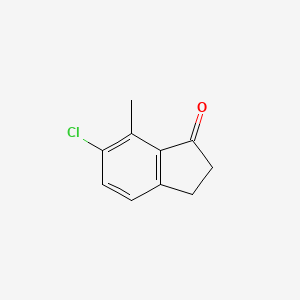
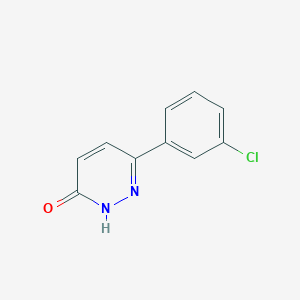

![3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid](/img/structure/B3037822.png)
![2-[(3-Chlorobenzyl)amino]acetonitrile](/img/structure/B3037825.png)
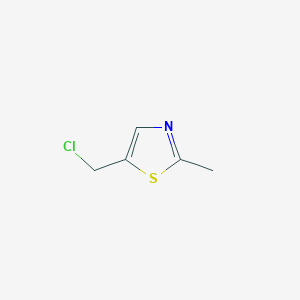
![3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid](/img/structure/B3037828.png)
